WHO-Defined Daily Dose (DDD) Comparison: A 5.8-Fold Higher DDD for Sodium Aurotiosulfate vs. Aurothiomalate
The World Health Organization's ATC/DDD Index assigns sodium aurotiosulfate a defined daily dose (DDD) of 14 mg for parenteral administration, based on the treatment of rheumatoid arthritis. This is compared to a DDD of only 2.4 mg for sodium aurothiomalate, another injectable gold DMARD, directly demonstrating non-equivalent clinical dosing requirements [1]. This 5.8-fold difference is a critical quantitative parameter for clinical trial design, formulation development, and prescribing.
| Evidence Dimension | Defined Daily Dose (DDD) for rheumatoid arthritis |
|---|---|
| Target Compound Data | 14 mg (parenteral) |
| Comparator Or Baseline | Sodium aurothiomalate: 2.4 mg (parenteral) |
| Quantified Difference | Sodium aurotiosulfate DDD is 5.8 times higher |
| Conditions | ATC/DDD Index, systemic use for rheumatoid arthritis treatment |
Why This Matters
This directly quantifies the non-interchangeability of gold salts at the clinical dosing level, a critical factor for drug utilization reviews, procurement planning, and avoiding dosing errors in clinical settings.
- [1] WHO Collaborating Centre for Drug Statistics Methodology. (2026). ATC/DDD Index: M01CB Gold preparations. Retrieved May 13, 2026. View Source
